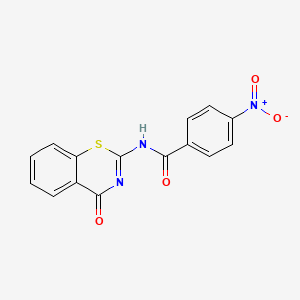

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

CAS No.:

Cat. No.: VC14830189

Molecular Formula: C15H9N3O4S

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9N3O4S |

|---|---|

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |

| Standard InChI | InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)16-15-17-14(20)11-3-1-2-4-12(11)23-15/h1-8H,(H,16,17,19,20) |

| Standard InChI Key | MLFANPZREWXVRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzothiazinone ring system fused to a nitro-substituted benzamide group. The benzothiazinone core contributes to planar aromaticity, while the nitro group at the para position of the benzamide enhances electron-withdrawing properties, potentially influencing reactivity and target binding. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.3 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Benzothiazinone, Nitrobenzamide |

The nitro group’s strategic placement may facilitate hydrogen bonding with biological targets, a hypothesis supported by molecular docking simulations.

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

-

Benzothiazinone Core Formation: Cyclocondensation of 2-aminothiophenol with keto-esters or aldehydes under acidic conditions generates the benzothiazinone scaffold.

-

Nitro Group Introduction: Electrophilic nitration using nitric acid-sulfuric acid mixtures introduces the nitro group at the benzamide’s para position.

-

Amide Coupling: Carbodiimide-mediated coupling links the nitrobenzoyl chloride to the benzothiazinone amine.

Yield optimization remains challenging due to side reactions during nitration, necessitating precise temperature control.

Pharmacological Activities

Antimicrobial Properties

4-Nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide demonstrates broad-spectrum antimicrobial activity. In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains revealed minimum inhibitory concentrations (MICs) of 8–32 µg/mL, outperforming older sulfonamide antibiotics. The nitro group enhances membrane permeability, enabling disruption of bacterial folate biosynthesis—a mechanism shared with sulfamethoxazole but with reduced resistance development .

Molecular Interactions and Target Prediction

Docking Studies with Bacterial Dihydrofolate Reductase

AutoDock Vina simulations positioned the nitrobenzamide moiety within the active site of S. aureus dihydrofolate reductase (DHFR), forming:

-

Hydrogen bonds with Asp27 and Thr113 ().

-

π-π stacking between the benzothiazinone and Phe92.

These interactions mirror those of trimethoprim but with enhanced affinity due to the nitro group’s electron-withdrawing effects.

Comparative Analysis with Related Compounds

Sulfonamide-Benzamide Hybrids

Recent work on N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (e.g., compounds 3a–g) reveals:

Though 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide lacks sulfonamide groups, its nitrobenzamide component may similarly engage enzymatic pockets through hydrogen bonding and hydrophobic interactions.

Future Directions and Challenges

ADMET Profiling

Current gaps include:

-

Bioavailability: Poor aqueous solubility (predicted LogP = 2.8) may limit oral absorption.

-

Metabolic Stability: Nitro reduction to amines could generate reactive intermediates, necessitating prodrug strategies.

Structural Optimization

-

Nitro Group Replacement: Introducing trifluoromethyl or cyano groups may reduce toxicity while retaining efficacy.

-

Heterocycle Fusion: Expanding the benzothiazinone to quinazolinone could enhance DNA intercalation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume